8-(Bromomethyl)-5-nitroquinoline
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Overview
Description
Typically, a description of a chemical compound would include its molecular formula, structural formula, and possibly a brief summary of its most important properties or uses.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of chemical reactions involved, the conditions under which the reactions are carried out, and the yields of the product.Molecular Structure Analysis
This could involve a variety of techniques, such as X-ray crystallography, NMR spectroscopy, or computational chemistry, to determine the precise arrangement of atoms in the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, including the conditions under which these reactions occur, the products that are formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, stability under various conditions, and reactivity with other chemical species.Scientific Research Applications
Synthesis of Prodrug Systems
A study by Couch et al. (2008) explored the synthesis of novel 2-aryl-5-nitroquinolines, including derivatives of 8-(bromomethyl)-5-nitroquinoline, as potential prodrug systems for bioreductive activation. These compounds were synthesized through vicarious nucleophilic substitution, followed by various chemical modifications to introduce aryl substituents and investigate their potential as prodrugs, highlighting their application in the development of new therapeutic agents Couch, G. D., Burke, P., Knox, R., & Moody, C. (2008). Tetrahedron, 64(13), 2816-2823.
Photochemical Studies
Research on 8-hydroxy-5-nitroquinoline, closely related to 8-(bromomethyl)-5-nitroquinoline, by Wang et al. (2022), delves into its photochemical behavior, emphasizing its applications in studying photo-induced reactions. This investigation provides insights into the excited-state dynamics and potential applications in photopharmacology and the development of photo-responsive materials Wang, R., Zhang, F., Pan, X., Zheng, X., Xue, J., Du, Y., & Xie, B. (2022). Physical Chemistry Chemical Physics, 25(1), 402-409.
Nucleophilic Substitution Reactions
Štefane et al. (2012) developed a method for synthesizing 8-amino analogues of nitroxoline, demonstrating the reactivity of 8-(bromomethyl)-5-nitroquinoline in nucleophilic substitution reactions. This study underscores the versatility of such compounds in chemical synthesis, particularly in creating pharmacologically relevant structures Štefane, B., Požgan, F., Sosič, I., & Gobec, S. (2012). Tetrahedron Letters, 53(14), 1964-1967.
Corrosion Inhibition
Wang et al. (2015) investigated two quinoline derivatives, including 8-nitroquinoline, for their corrosion protection effect on aluminum alloys, suggesting potential applications of 8-(bromomethyl)-5-nitroquinoline derivatives in corrosion inhibition. Their findings indicate that these compounds can form protective films on metal surfaces, contributing to materials science and engineering applications Wang, D., Yang, D., Zhang, D., Li, K., Gao, L., & Lin, T. (2015). Applied Surface Science, 357, 2176-2183.
Antimicrobial Activities
Massoud et al. (2013) synthesized and characterized Ag(I) quinoline compounds, including those with nitroquinoline derivatives, to evaluate their antimicrobial activities. Their research highlights the potential of 8-(bromomethyl)-5-nitroquinoline and its derivatives in developing new antimicrobial agents, contributing to the fight against multidrug-resistant bacteria Massoud, A., Langer, V., Gohar, Y., Abu-Youssef, M., Jänis, J., Lindberg, G., Hansson, K.-M., & Öhrström, L. (2013). Inorganic Chemistry, 52(7), 4046-4060.
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, reactivity, and environmental impact, and providing guidelines for its safe handling, storage, and disposal.
Future Directions
This would involve a discussion of the potential future research directions or applications for the compound, based on its properties and activities.
properties
IUPAC Name |
8-(bromomethyl)-5-nitroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-6-7-3-4-9(13(14)15)8-2-1-5-12-10(7)8/h1-5H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKZXAOBUMEYGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)CBr)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10522384 |
Source
|
Record name | 8-(Bromomethyl)-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10522384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Bromomethyl)-5-nitroquinoline | |
CAS RN |
89159-94-4 |
Source
|
Record name | 8-(Bromomethyl)-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10522384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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